molecular formula C11H11NO B12859881 5-(4-methoxyphenyl)-2H-pyrrole

5-(4-methoxyphenyl)-2H-pyrrole

Cat. No.: B12859881
M. Wt: 173.21 g/mol
InChI Key: SWDGJSZQNOXEEG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2H-pyrrole typically involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where 4-methoxybenzaldehyde reacts with pyrrole in the presence of an acid catalyst . Another method involves the use of a palladium-catalyzed cross-coupling reaction between 4-methoxyphenylboronic acid and a suitable pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site . This inhibition can modulate the production of inflammatory mediators, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-2H-pyrrole is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-7H,8H2,1H3

InChI Key

SWDGJSZQNOXEEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NCC=C2

Origin of Product

United States

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